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Compound of Interest

Compound Name: PYR-7911

CAS No.: 124307-91-1

Cat. No.: B1679893

Get Quote

Executive Summary
PYR-7911 (CAS: 124307-91-1) is a specialized pyrrolic intermediate designed for the

MacDonald "2+2" condensation route. Unlike statistical methods (e.g., Rothemund or Lindsey)

that yield mixtures of isomers when using different precursors, PYR-7911 allows for the

stepwise construction of dipyrromethanes. Its structure features an acetoxymethyl group at the

C5 position (acting as a latent electrophile) and a benzyl ester at the C2 position (acting as an

orthogonal protecting group).

Key Advantages:

Regiocontrol: The acetoxymethyl group directs C-C bond formation exclusively to the

-position of a nucleophilic pyrrole partner, preventing polymerization.

Orthogonality: The benzyl ester is stable to the acidic conditions of dipyrromethane formation

but can be removed via neutral hydrogenolysis (Pd/C, H

), preserving acid-sensitive substituents on the porphyrin macrocycle.
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Chemical Profile & Mechanism[1]
Compound Identification

Property Specification

Code PYR-7911

IUPAC Name
Benzyl 5-(acetoxymethyl)-3-methyl-1H-pyrrole-

2-carboxylate

CAS Number 124307-91-1

Molecular Formula

C

H

NO

Molecular Weight 287.31 g/mol

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water.

Storage
-20°C, under Argon (Hygroscopic; acetoxy

group hydrolyzes in moist air).

Reaction Mechanism
The utility of PYR-7911 relies on the acid-catalyzed generation of a reactive azafulvene

intermediate.

Activation: Under mild acidic catalysis (p-TsOH or Montmorillonite K10), the acetoxy group is

protonated and departs as acetic acid.

Azafulvene Formation: The resulting carbocation is resonance-stabilized as an azafulvene.

Nucleophilic Attack: An

-free pyrrole partner attacks the exocyclic methylene carbon, forming a dipyrromethane
linkage.
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Figure 1: Mechanistic pathway for the conversion of PYR-7911 into a dipyrromethane scaffold.

Experimental Protocol
Phase 1: Synthesis of Dipyrromethane (DPM-
Intermediate)
This protocol describes the coupling of PYR-7911 with a model

-free pyrrole (e.g., 3-ethyl-4-methylpyrrole) to form a stable dipyrromethane.

Reagents:

PYR-7911 (1.0 equiv)

-Free Pyrrole Partner (1.1 equiv)

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

Dichloromethane (DCM) (Anhydrous)

Triethylamine (TEA) (for quenching)

Procedure:

Preparation: Dissolve PYR-7911 (287 mg, 1.0 mmol) and the
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-free pyrrole partner (1.1 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under
nitrogen.

Activation: Cool the solution to 0°C in an ice bath. Add p-TsOH (9.5 mg, 0.05 mmol) in one

portion.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC (Silica, 30% EtOAc/Hexanes). The starting material (PYR-7911) spot (

) should disappear, replaced by a lower

dipyrromethane spot.

Note: If the reaction turns dark black/brown rapidly, reduce acid concentration or

temperature.

Quenching: Add TEA (0.1 mL) to neutralize the acid. The solution color may lighten slightly.

Workup: Wash the organic layer with water (

mL) and brine (

mL). Dry over Na

SO

, filter, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, gradient 10-30%

EtOAc/Hexanes).

Yield Expectation: 65–85% (depending on the nucleophilicity of the partner).

Phase 2: Conversion to Porphyrin (MacDonald 2+2)
The dipyrromethane obtained above is converted into a porphyrin by condensing it with a

diformyl-dipyrromethane or by self-condensation (if functionalized appropriately). Here, we

describe the Hydrogenolysis-Decarboxylation-Condensation sequence.

Procedure:
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Deprotection (Hydrogenolysis):

Dissolve the benzyl-ester dipyrromethane in THF/MeOH (1:1).

Add 10% Pd/C (10 wt% loading).

Stir under H

atmosphere (balloon) for 3 hours. Filter through Celite to remove Pd/C.

Result: Dipyrromethane-carboxylic acid.

Decarboxylation:

Dissolve the crude acid in Trifluoroacetic acid (TFA) (5 mL) and stir for 10 minutes

(generates the

-free species in situ).

Critical: Do not expose to air for long periods;

-free dipyrromethanes are unstable.

Condensation:

Dilute the TFA solution with DCM (100 mL).

Add the complementary Diformyl-Dipyrromethane (1.0 equiv).

Add a Lewis acid catalyst (e.g., Zn(OAc)

or maintain TFA concentration). Stir for 12 hours in the dark.

Oxidation:

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv) and stir for 1 hour to

aromatize the porphyrinogen to porphyrin.
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Purification: Neutralize with TEA, concentrate, and purify via Alumina (neutral)

chromatography.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Oligomerization
Acid concentration too high or

reaction time too long.

Reduce p-TsOH to 0.01 equiv;

quench immediately upon TLC

completion.

Low Yield (Phase 1)
Moisture in solvent hydrolyzing

the acetoxy group.

Use strictly anhydrous DCM;

dry PYR-7911 under vacuum

before use.

Scrambling (Phase 2)
"Acidolysis" of the

dipyrromethane linkage.

Avoid strong mineral acids;

use TFA/DCM mixtures and

keep reaction times short

before oxidation.

Incomplete Hydrogenolysis
Catalyst poisoning

(sulfur/amines).

Use fresh Pd/C; ensure

starting material is free of thiols

or excess amines.

Safety & Handling
PYR-7911: Irritant. Avoid inhalation of dust.

p-TsOH/TFA: Corrosive. Use in a fume hood.

DDQ: Toxic and generates HCN in contact with strong acids (though rare in this protocol,

handle with care).

Waste: Dispose of heavy metal waste (Pd) and halogenated solvents separately.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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